molecular formula C12H11ClN2O2 B599051 1H-Pyrazole-3-carboxylic acid, 4-(4-chlorophenyl)-, ethyl ester CAS No. 1198351-56-2

1H-Pyrazole-3-carboxylic acid, 4-(4-chlorophenyl)-, ethyl ester

Cat. No.: B599051
CAS No.: 1198351-56-2
M. Wt: 250.682
InChI Key: ZNDCVZNBBAIXHR-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-(4-chlorophenyl)-, ethyl ester is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrazole ring and an ethyl ester group at the 3-carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-(4-chlorophenyl)-, ethyl ester typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 4-(4-chlorophenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4-(4-chlorophenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-(4-chlorophenyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1H-Pyrazole-3-carboxylic acid: Lacks the ethyl ester group.

    4-(4-chlorophenyl)-1H-Pyrazole-5-carboxylic acid ethyl ester: Similar structure but with the carboxylic acid group at a different position.

    4-(4-bromophenyl)-1H-Pyrazole-3-carboxylic acid ethyl ester: Contains a bromine atom instead of chlorine.

Uniqueness

1H-Pyrazole-3-carboxylic acid, 4-(4-chlorophenyl)-, ethyl ester is unique due to the specific positioning of the 4-chlorophenyl group and the ethyl ester group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-10(7-14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDCVZNBBAIXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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